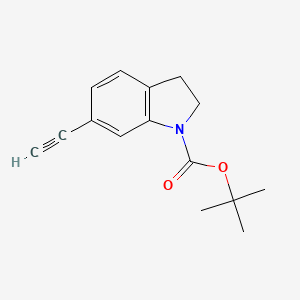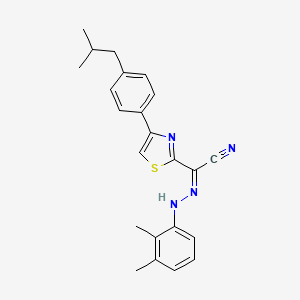![molecular formula C15H13N5O3S B3004601 6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide CAS No. 1357992-24-5](/img/structure/B3004601.png)
6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide” is a complex organic molecule. It likely contains a pyrimidine ring, which is a type of aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The benzylamino and oxoethyl groups are likely attached to this ring, although the exact positions are not specified in the name of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Studies demonstrate various synthesis methods for compounds similar to 6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide. For example, Albert and Thacker (1972) detailed the synthesis of 2-benzyl-V-triazolo pyrimidines, emphasizing the role of phosphorus pentasulphide and nickel in producing these compounds (Albert & Thacker, 1972).
Chemical Reactions : The study by Albert (1969) explored the synthesis of 8-azapurines, a class related to triazolo pyrimidines, using pyrimidine and 1,2,3-triazole intermediates. This research highlighted the versatility of these compounds in chemical reactions (Albert, 1969).
Biological Activities
Antimicrobial Properties : Kolisnyk et al. (2015) synthesized 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, compounds with a structure similar to the queried compound. These derivatives showed significant antimicrobial activity against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Anti-inflammatory Potential : Sawant, Bansode, and Wadekar (2012) evaluated the anti-inflammatory potential of benzylidene oxazolo/thiazolo pyrimidine derivatives. They found that certain derivatives, especially those with specific electron-withdrawing groups, exhibited significant anti-inflammatory activity (Sawant et al., 2012).
Antifungal Activities : The synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities were investigated by Konno et al. (1989). These compounds were effective against various fungal strains, demonstrating their potential in antifungal applications (Konno et al., 1989).
Anti-cancer Activities : The study by Kaping et al. (2020) on antipyrinyl-pyrazolo[1,5-a]pyrimidines, compounds structurally related to the queried chemical, showed anti-inflammatory and anti-cancer activities, highlighting the potential of such derivatives in cancer therapy (Kaping et al., 2020).
Crystallography and Structural Analysis
- X-ray Crystallography : Elliott et al. (1998) conducted X-ray crystallographic studies on novel dihydropyrimidine compounds. These studies are crucial for understanding the structural properties of pyrimidine derivatives, which can be applied to the compound (Elliott et al., 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(benzylamino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c16-14(22)12-11-13(24-19-12)15(23)20(8-18-11)7-10(21)17-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQIWCXGLWIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)

![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(2,3-dimethylphenyl)acetamide](/img/structure/B3004527.png)
![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)





![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)
![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)